molecular formula C15H15NO4 B12886412 3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid CAS No. 500726-13-6

3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B12886412
CAS No.: 500726-13-6
M. Wt: 273.28 g/mol
InChI Key: PQNUYYCVXHFRLY-UHFFFAOYSA-N
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Description

3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 4-pentynoic acid, which is then converted to 4-pentynoyl chloride using oxalyl chloride in the presence of a catalytic amount of dimethylformamide. The resulting 4-pentynoyl chloride is then reacted with 4-phenyl-1,3-oxazolidine-5-carboxylic acid under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include water, alcohols, and amines.

    Hydrolysis: Typically performed in the presence of water or aqueous base.

Major Products Formed

    Nucleophilic Addition: Products depend on the nucleophile used; for example, reaction with water yields an enone.

    Hydrolysis: Yields the corresponding carboxylic acid and hydrochloric acid.

Scientific Research Applications

3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid involves its functional groups. The alkyne group can participate in click chemistry reactions, while the acyl chloride group can undergo nucleophilic substitution to form various derivatives. These reactions allow the compound to interact with different molecular targets and pathways, making it versatile in various applications.

Comparison with Similar Compounds

Similar Compounds

    4-Pentynoyl chloride: Shares the pentynoyl group but lacks the oxazolidine and carboxylic acid functionalities.

    4-Phenyl-1,3-oxazolidine-5-carboxylic acid: Contains the oxazolidine and carboxylic acid groups but lacks the pentynoyl group.

Uniqueness

3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid is unique due to its combination of an alkyne, an oxazolidine ring, and a carboxylic acid group. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

500726-13-6

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

3-pent-4-ynoyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C15H15NO4/c1-2-3-9-12(17)16-10-20-14(15(18)19)13(16)11-7-5-4-6-8-11/h1,4-8,13-14H,3,9-10H2,(H,18,19)

InChI Key

PQNUYYCVXHFRLY-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)N1COC(C1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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